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molecular formula C20H14Cl2N2O2 B8308841 (2,4-dichloro-phenyl)-(5-phenoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-methanol

(2,4-dichloro-phenyl)-(5-phenoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-methanol

Cat. No. B8308841
M. Wt: 385.2 g/mol
InChI Key: TXWALYXKLMFZFX-UHFFFAOYSA-N
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Patent
US08268858B2

Procedure details

To [5-phenoxy-1H-pyrrolo[2,3-b]pyridine (P-0035, 80 mg, 0.38 mol) in methanol (2.0 mL), 2,4-dichloro-benzaldehyde (32, 133 mg, 0.76 mmol) and potassium hydroxide (74 mg, 1.3 mmol) were added. The reaction was stirred at room temperature for 2 hours. The reaction mixture resulted in a precipitate, which was collected with vacuum filtration to provide the compound (33, 104 mg, 71%). MS (ESI) [M+H+]+=385.1 and 387.1.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]2[CH:16]=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH:20]=[O:21].[OH-].[K+]>CO>[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH:20]([C:16]1[C:10]2[C:11](=[N:12][CH:13]=[C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:9]=2)[NH:14][CH:15]=1)[OH:21] |f:2.3|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C2C(=NC1)NC=C2
Name
Quantity
133 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
74 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture resulted in a precipitate, which
FILTRATION
Type
FILTRATION
Details
was collected with vacuum filtration
CUSTOM
Type
CUSTOM
Details
to provide the compound (33, 104 mg, 71%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C(O)C1=CNC2=NC=C(C=C21)OC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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